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Compound of Interest

Compound Name: Neoaureothin

Cat. No.: B1678161

For Researchers, Scientists, and Drug Development Professionals

Neoaureothin, a polyketide natural product produced by Streptomyces spectabilis, has
garnered significant interest within the scientific community due to its notable antiviral and
antimalarial properties.[1] A comprehensive understanding of its complex molecular structure is
paramount for elucidating its mechanism of action and guiding synthetic efforts for the
development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy
stands as the cornerstone technique for the unambiguous structural determination of intricate
organic molecules like neoaureothin.

This document provides detailed application notes and protocols for the utilization of a suite of
NMR experiments to determine the structure of nheoaureothin. The systematic application of
one-dimensional (1D) and two-dimensional (2D) NMR techniques enables the complete
assignment of proton (*H) and carbon (*3C) chemical shifts and the establishment of through-
bond and through-space correlations, which are essential for piecing together its molecular
framework.[1]

Molecular Structure of Neoaureothin

Neoaureothin, with the chemical formula C2sH31NOs, possesses a complex structure
characterized by a polyene chain attached to a pyranone ring and a nitro-substituted phenyl

group.[1]
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Quantitative NMR Data

The following tables summarize the *H and 3C NMR chemical shift data for neoaureothin

(also known as spectinabilin) dissolved in pyridine-ds (CsDsN), recorded at 600 MHz.

Table 1. 'H NMR Data of Neoaureothin (600 MHz, CsDsN)

Position OH (ppm) Multiplicity J (Hz)

2 5.89 S

5 6.44 S

7 4.60 d 9.0

8 2.58 m

9 5.46 dd 15.0,9.0
10 6.78 dd 15.0, 11.0
11 6.45 d 11.0

13 6.21 d 15.0

14 7.01 d 15.0

2' 8.19 d 8.8

3 7.30 d 8.8

5' 7.30 d 8.8

6' 8.19 d 8.8
3-Me 1.84 S

6-Me 2.08 S

12-Me 1.95 S

1-OMe 3.65 S

Table 2: 13C NMR Data of Neoaureothin (150 MHz, CsDsN)
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Position oC (ppm)
1 165.2
2 100.1
3 166.1
4 109.8
5 158.8
6 118.9
7 80.4
8 40.4
9 1295
10 138.8
11 126.5
12 135.2
13 128.4
14 137.9
1 145.2
2' 124.0
3 1295
4 147.9
5' 129.5
6' 124.0
3-Me 8.0
6-Me 20.3
12-Me 12.8
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1-OMe 56.5

Experimental Protocols

High-quality NMR data is critical for successful structure elucidation. The following are detailed
protocols for the key NMR experiments.

Sample Preparation

o Sample Purity: Ensure the neoaureothin sample is of high purity (>95%) to minimize
interference from impurities in the NMR spectra. Purification can be achieved by methods
such as high-performance liquid chromatography (HPLC).[1]

o Solvent Selection: Dissolve 5-10 mg of purified neoaureothin in approximately 0.5-0.7 mL of
a suitable deuterated solvent. Pyridine-ds (CsDsN) is a good choice for this compound.

o Sample Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any
particulate matter.

1D NMR Spectroscopy

1H NMR (Proton)
e Purpose: To identify the chemical shifts and coupling constants of all proton nuclei.
e Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

o Key Parameters:

o

Spectral Width: 0-15 ppm

[¢]

Acquisition Time: 2-4 seconds

o

Relaxation Delay: 1-5 seconds

o Number of Scans: 16-64

13C NMR (Carbon)
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e Purpose: To identify the chemical shifts of all carbon nuclei.

o Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on
Bruker instruments).

o Key Parameters:

[¢]

Spectral Width: 0-220 ppm

[¢]

Acquisition Time: 1-2 seconds

[e]

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

o

2D NMR Spectroscopy
COSY (Correlation Spectroscopy)

e Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

o Pulse Program: A standard gradient-enhanced COSY experiment (e.g., ‘cosygpmf on Bruker
instruments).

o Key Parameters:
o Spectral Width (F1 and F2): 0-15 ppm
o Number of Increments (F1): 256-512
o Number of Scans per Increment: 8-16
HSQC (Heteronuclear Single Quantum Coherence)

e Purpose: To identify direct one-bond correlations between protons and the carbons to which
they are attached.[1]

e Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity
improvement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).[1]
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o Key Parameters:

o Spectral Width (F2, *H): 0-15 ppm

o Spectral Width (F1, 13C): 0-180 ppm

o Number of Increments (F1): 128-256

o Number of Scans per Increment: 16-32
HMBC (Heteronuclear Multiple Bond Correlation)

e Purpose: To identify long-range (typically 2-3 bond) correlations between protons and
carbons, which is crucial for connecting different spin systems and identifying quaternary
carbons.[1]

e Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndgf' on
Bruker instruments).[1]

o Key Parameters:

[¢]

Spectral Width (F2, tH): 0-15 ppm

[¢]

Spectral Width (F1, 13C): 0-220 ppm

o Number of Increments (F1): 256-512

o

Number of Scans per Increment: 32-64

Visualizations
Neoaureothin Structure
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Caption: Chemical structure of Neoaureothin.

NMR Experimental Workflow for Structure Elucidation
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Caption: Workflow for NMR-based structure elucidation.

Logical Relationship of NMR Experiments
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Caption: Inter-relationship of NMR experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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